アントラニル酸ナトリウム

概要

説明

Sodium anthranilate is a white or off-white crystalline powder that is soluble in water and ethanol. It is a synthetic organic compound that is used in a variety of applications, such as in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used as a preservative, an insecticide, and a corrosion inhibitor. It has a melting point of 123-125°C and a boiling point of 300-302°C.

科学的研究の応用

有機反応における触媒作用

アントラニル酸ナトリウムは、触媒特性を示す金属錯体を合成するために使用できます。 例えば、Co(II)やCu(II)などの遷移金属で形成された錯体は、4-ニトロフェノールを4-アミノフェノールに還元する反応に対して高い触媒活性を示しており、有機合成の分野において重要な関心を集めています .

抗病原体用途

金属アントラニル酸錯体は、抗菌および抗真菌活性について研究されています。それらは、黄色ブドウ球菌、緑膿菌、大腸菌、フザリウム・ソラニ、アスペルギルス・ニガーなどの病原体に対して有望な結果を示しています。 これらの錯体は、農業における重要な害虫であるネマトーダにも効果を発揮します .

フォトルミネッセンス材料

アントラニル酸ナトリウムが金属と錯体を形成する能力は、フォトルミネッセンス材料を作成するために利用できます。 これらの材料は、新タイプの光学デバイス、センサー、イメージング技術の開発に潜在的な用途があります .

腐食抑制

アントラニル酸ナトリウム錯体は、腐食抑制剤として適している特性を持っています。 この用途は、金属部品が腐食を受けやすく、耐久性と性能に影響を与える工業プロセスにおいて特に重要です .

アントラニル酸の微生物生産

アントラニル酸ナトリウムは、さまざまな製品を合成するための重要なプラットフォーム化学物質です。 アントラニル酸を過剰に生産するように設計された遺伝子組み換え大腸菌細胞工場は、食品成分、染料、香水、農薬、医薬品、プラスチックの生産に不可欠です .

医薬品用途

多くの貴重な芳香族化合物の合成における前駆体としての役割から、アントラニル酸ナトリウムは製薬業界において重要です。 それは、その活性成分として複雑な芳香族構造を必要とする薬物の生産に使用されます .

染料と顔料業界

染料と顔料業界では、アントラニル酸ナトリウムは、材料に色を与える複雑な分子を作成するための構成要素として役立ちます。 その反応における汎用性は、さまざまな染料の合成において重要な要素となっています.

有機合成

アントラニル酸ナトリウムは、その反応性とさまざまな化合物を形成する能力のために、有機合成に使用されています。 それは、さまざまな化学合成プロセスにおいて不可欠な複雑な有機分子の構築において重要な役割を果たします.

作用機序

Target of Action

Sodium anthranilate primarily targets the enzyme anthranilate phosphoribosyltransferase (AnPRT) . This enzyme catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants . It is homodimeric with the active site located in the hinge region between two domains .

Mode of Action

It is known that anthranilate, the conjugate base of anthranilic acid, is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . This suggests that sodium anthranilate may interact with its targets, such as AnPRT, to influence the biosynthesis of tryptophan.

Biochemical Pathways

Sodium anthranilate plays a role in the tryptophan biosynthesis pathway . Anthranilate phosphoribosyltransferase (AnPRT) catalyzes the second committed step in tryptophan biosynthesis, in which a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This process is part of the larger shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants and microorganisms .

Pharmacokinetics

Anthranilic acid, the parent compound of sodium anthranilate, is known to be an active compound with diverse biological activities

Result of Action

The molecular and cellular effects of sodium anthranilate’s action are largely dependent on its role in the tryptophan biosynthesis pathway. By influencing the activity of AnPRT, sodium anthranilate can potentially affect the production of tryptophan and downstream products, such as proteins and other metabolites . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium anthranilate. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions can potentially affect the activity of sodium anthranilate and its interaction with target enzymes . .

Safety and Hazards

将来の方向性

Anthranilate acts as a signal to modulate biofilm formation, virulence, and antibiotic tolerance of Pseudomonas aeruginosa and other surrounding bacteria in the environment . The focus of future research could be on how microbial signaling substances can induce changes in the pathogenicity-related phenotypes of cells in the environment . Another potential direction could be the development of efficient production host organisms for anthranilate-derived compounds .

生化学分析

Biochemical Properties

Sodium anthranilate plays a crucial role in biochemical reactions, particularly in the biosynthesis of tryptophan. It interacts with several enzymes, including anthranilate synthase and anthranilate phosphoribosyltransferase. Anthranilate synthase catalyzes the conversion of chorismate to anthranilate, while anthranilate phosphoribosyltransferase catalyzes the transfer of a phosphoribosyl group to anthranilate, forming N-(5-phosphoribosyl)-anthranilate . These interactions are essential for the production of tryptophan, which is a precursor for many important biomolecules, including serotonin and melatonin.

Cellular Effects

Sodium anthranilate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in the biosynthesis of tryptophan and other aromatic amino acids . Additionally, sodium anthranilate can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of sodium anthranilate involves its binding interactions with enzymes and other biomolecules. Sodium anthranilate binds to the active site of anthranilate synthase, where it is converted to anthranilate through a series of enzymatic reactions . It also binds to anthranilate phosphoribosyltransferase, where it undergoes a phosphoribosylation reaction to form N-(5-phosphoribosyl)-anthranilate . These binding interactions are critical for the enzymatic activity and regulation of the biosynthesis of tryptophan.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium anthranilate can change over time due to its stability and degradation. Sodium anthranilate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that sodium anthranilate can have sustained effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been degraded, indicating that sodium anthranilate can have long-lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of sodium anthranilate vary with different dosages in animal models. At low doses, sodium anthranilate can stimulate the biosynthesis of tryptophan and other aromatic amino acids, leading to increased levels of these metabolites . At high doses, sodium anthranilate can have toxic effects, including inhibition of enzyme activity and disruption of cellular metabolism. These adverse effects can result in cellular damage and impaired physiological function, highlighting the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

Sodium anthranilate is involved in several metabolic pathways, including the shikimate pathway and the tryptophan biosynthesis pathway. In the shikimate pathway, sodium anthranilate is produced from chorismate through the action of anthranilate synthase . In the tryptophan biosynthesis pathway, sodium anthranilate is converted to N-(5-phosphoribosyl)-anthranilate by anthranilate phosphoribosyltransferase . These pathways are essential for the production of tryptophan and other aromatic metabolites, which play important roles in cellular function and metabolism.

Transport and Distribution

Sodium anthranilate is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through specific transporters and binding proteins that facilitate its entry into the cytoplasm . Once inside the cell, sodium anthranilate can be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. This distribution is important for its activity and function, as it allows sodium anthranilate to interact with enzymes and other biomolecules in different cellular locations.

Subcellular Localization

The subcellular localization of sodium anthranilate is determined by its targeting signals and post-translational modifications. Sodium anthranilate can be directed to specific compartments or organelles through the action of targeting signals that are recognized by cellular machinery . These signals can include amino acid sequences or chemical modifications that direct sodium anthranilate to its site of action. Once localized, sodium anthranilate can exert its effects on cellular processes, including enzyme activity, gene expression, and metabolic regulation.

特性

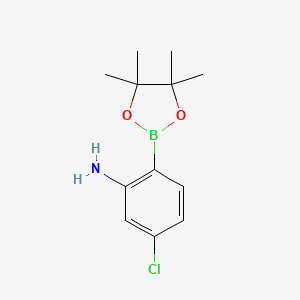

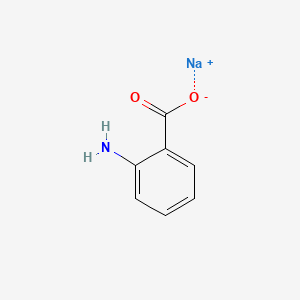

IUPAC Name |

sodium;2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKKSLZDSNNSTL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-92-3 (Parent) | |

| Record name | Sodium anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40203694 | |

| Record name | Sodium anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

552-37-4 | |

| Record name | Sodium anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR786CV010 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。